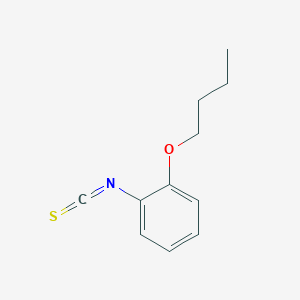
1-Butoxy-2-isothiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-2-isothiocyanatobenzene, also known as BITC-BuO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isothiocyanate family, which is known for its various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 1-Butoxy-2-isothiocyanatobenzene involves the induction of oxidative stress in cells, which leads to the activation of various signaling pathways that regulate cell growth and death. 1-Butoxy-2-isothiocyanatobenzene has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can cause DNA damage and ultimately lead to apoptosis. Additionally, it has been found to inhibit the activity of various enzymes that are involved in cell proliferation and survival, such as matrix metalloproteinases and Akt.
Effets Biochimiques Et Physiologiques
1-Butoxy-2-isothiocyanatobenzene has been found to have various biochemical and physiological effects in cells. It has been shown to increase the expression of genes that are involved in the regulation of cell cycle and apoptosis, such as p53 and Bax. Additionally, it has been found to inhibit the expression of genes that are involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Butoxy-2-isothiocyanatobenzene in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, it is relatively easy to synthesize and purify, which makes it accessible for researchers.
However, there are also some limitations to using 1-Butoxy-2-isothiocyanatobenzene in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to both cancer and normal cells, which can limit its use in certain experiments. Additionally, it has a short half-life, which can make it difficult to maintain a consistent concentration in cell cultures.
Orientations Futures
For research include the development of more potent derivatives, investigating the mechanism of action, and evaluating the safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
The synthesis method of 1-Butoxy-2-isothiocyanatobenzene involves the reaction of 1-butoxy-2-aminobenzene with thiophosgene in the presence of a base catalyst. This reaction results in the formation of 1-Butoxy-2-isothiocyanatobenzene, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-Butoxy-2-isothiocyanatobenzene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its anticancer activity. 1-Butoxy-2-isothiocyanatobenzene has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing the growth and spread of cancer.
Propriétés
Numéro CAS |
141184-30-7 |
|---|---|
Nom du produit |
1-Butoxy-2-isothiocyanatobenzene |
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
1-butoxy-2-isothiocyanatobenzene |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-13-11-7-5-4-6-10(11)12-9-14/h4-7H,2-3,8H2,1H3 |
Clé InChI |
ZNRKBBLPUOWVQZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1N=C=S |
SMILES canonique |
CCCCOC1=CC=CC=C1N=C=S |
Synonymes |
Benzene, 1-butoxy-2-isothiocyanato- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)

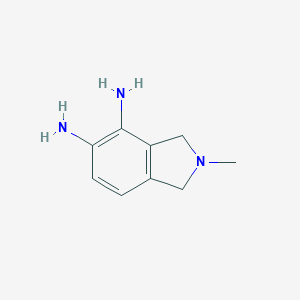
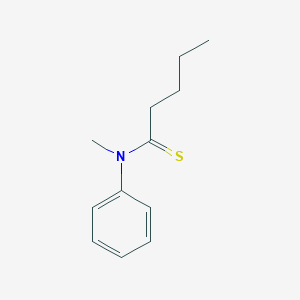

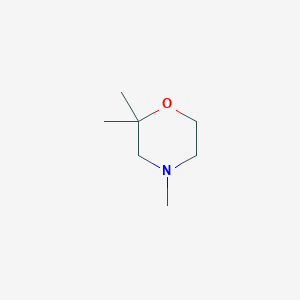
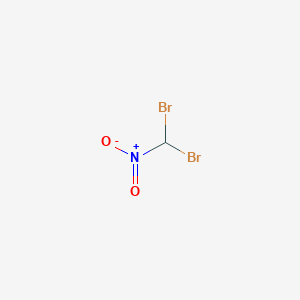
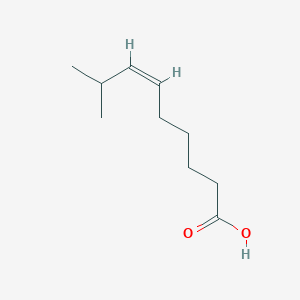
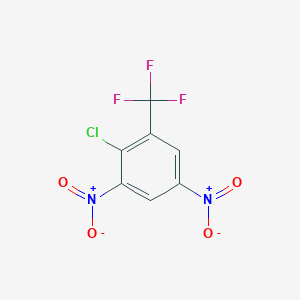
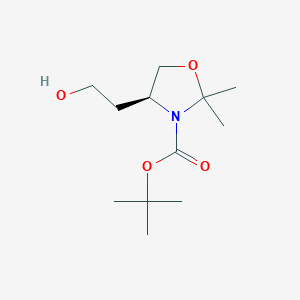
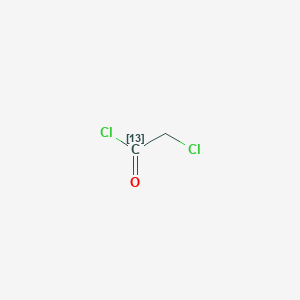
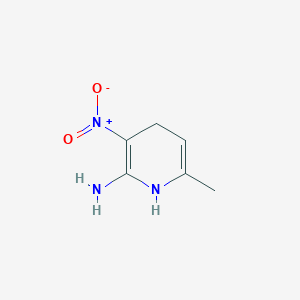
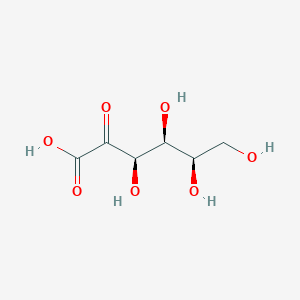
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)